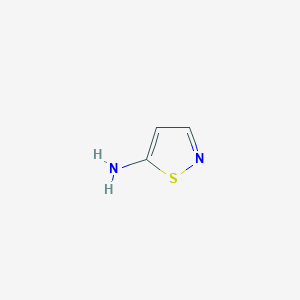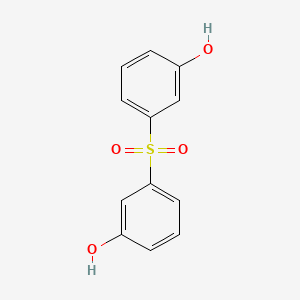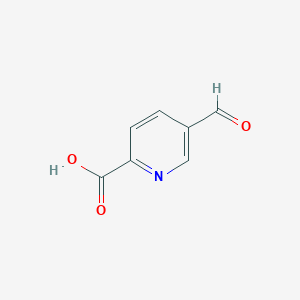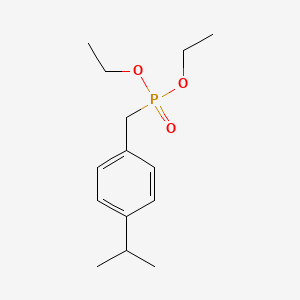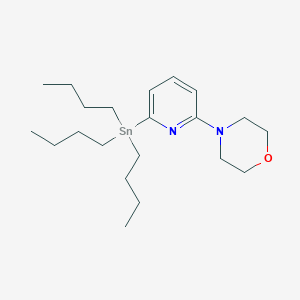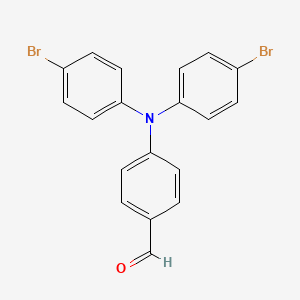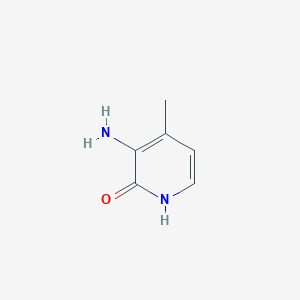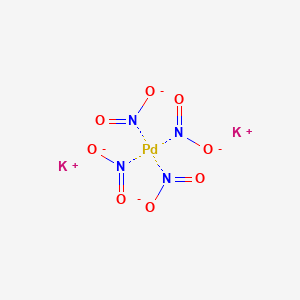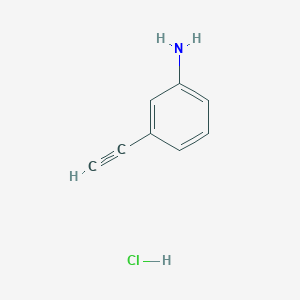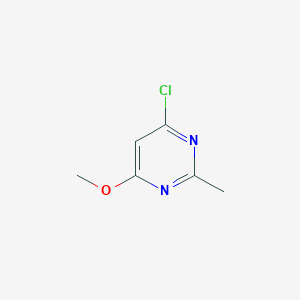
4-氯-6-甲氧基-2-甲基嘧啶
描述
4-Chloro-6-methoxy-2-methylpyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. Pyrimidines are fundamental components of nucleic acids, such as DNA and RNA, and are widely used in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
4-Chloro-6-methoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpyrimidine-4,6-diol and chloromethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).
Purification: The product is purified through techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-6-methoxy-2-methylpyrimidine is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: 4-Chloro-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-6-methoxy-2-methylpyrimidin-5-one.
Reduction: Reduction reactions can lead to the formation of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: 4-chloro-6-methoxy-2-methylpyrimidin-5-one
Reduction Products: 4-chloro-6-methoxy-2-methylpyrimidin-5-amine
Substitution Products: Various alkylated derivatives
作用机制
4-Chloro-6-methoxy-2-methylpyrimidine is structurally similar to other pyrimidines such as 2-chloro-4,6-dimethylpyrimidine and 2-pyrimidinamine, 4-chloro-6-methyl-. its unique combination of substituents (chloro, methoxy, and methyl groups) imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
相似化合物的比较
2-Chloro-4,6-dimethylpyrimidine
2-Pyrimidinamine, 4-chloro-6-methyl-
4-Chloro-6-methoxy-2-methylpyrimidin-5-one
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine
This comprehensive overview provides a detailed understanding of 4-Chloro-6-methoxy-2-methylpyrimidine, its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
4-chloro-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCOGKFWUYJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609458 | |
| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-39-7 | |
| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


